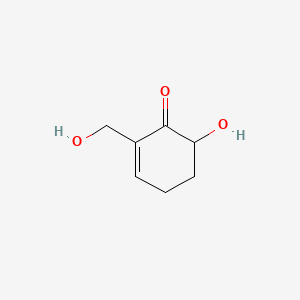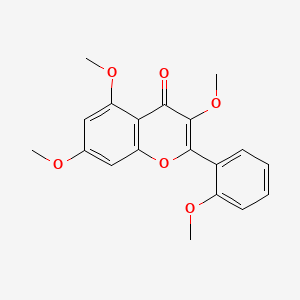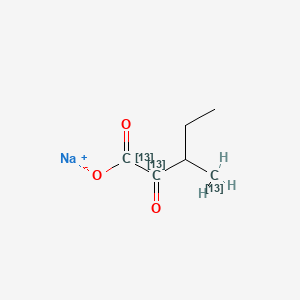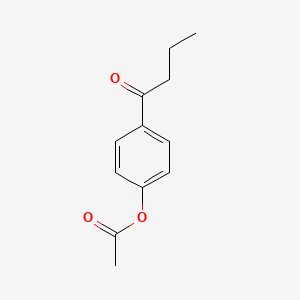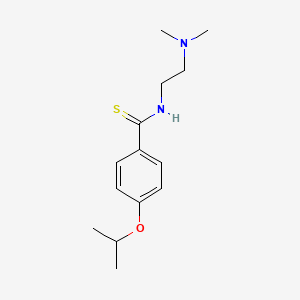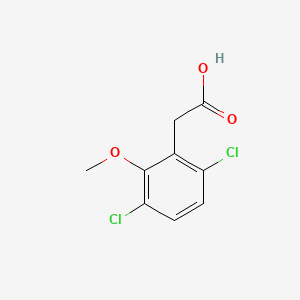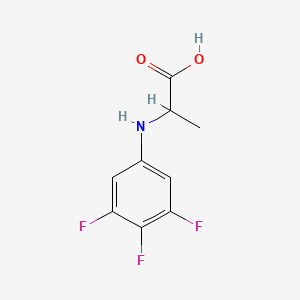
2-(3,4,5-Trifluoroanilino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5-Trifluoroanilino)propanoic acid is an organic compound characterized by the presence of trifluoromethyl groups attached to an aniline ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluoroanilino)propanoic acid typically involves the reaction of 3,4,5-trifluoroaniline with a suitable propanoic acid derivative. One common method includes the use of ethyl 2-bromopropanoate as a starting material, which undergoes nucleophilic substitution with 3,4,5-trifluoroaniline in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4,5-Trifluoroanilino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4,5-Trifluoroanilino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3,4,5-Trifluoroanilino)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aniline moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The propanoic acid group can participate in various biochemical reactions, further contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Known for its use in biochemical studies and as a precursor for various pharmaceuticals.
2,2-Bis(hydroxymethyl)propionic acid: Utilized in the synthesis of dendrimers and other complex molecules.
3-(2,2,2-Trifluoroacetamido)propanoic acid: Used in the development of pharmaceuticals and as a biochemical tool.
Uniqueness
2-(3,4,5-Trifluoroanilino)propanoic acid stands out due to the presence of trifluoromethyl groups, which impart unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and other applications where enhanced bioavailability and stability are desired.
Eigenschaften
Molekularformel |
C9H8F3NO2 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
2-(3,4,5-trifluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-4(9(14)15)13-5-2-6(10)8(12)7(11)3-5/h2-4,13H,1H3,(H,14,15) |
InChI-Schlüssel |
ADCJGLWSLYPFEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC1=CC(=C(C(=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
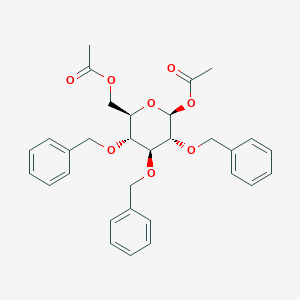
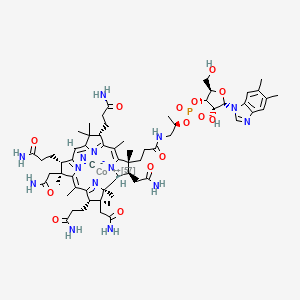
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
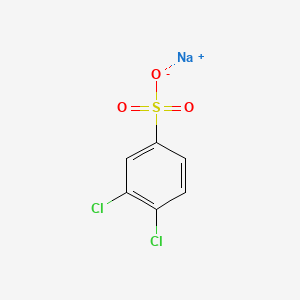
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
